1-(4-ethylphenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one
Overview
Description
1-(4-ethylphenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.125928785 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Crystal Packing
Research highlights the significance of non-hydrogen bonding interactions, such as N⋯π and O⋯π, in the crystal packing of related compounds, showcasing the structural complexity and potential for studying molecular interactions (Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011).
Receptor Differentiation
Studies have investigated structural modifications of related compounds for their impact on sympathomimetic activity, revealing insights into receptor differentiation and potential applications in drug design (A. M. Lands, F. Ludueña, H. Buzzo, 1967).
Physico-Chemical Properties and Beta-Adrenolytic Activity
Research on physico-chemical properties and potential beta-adrenolytic activity of related compounds contributes to understanding the structure-activity relationship, essential for drug development (M. Stankovicová, Ž. Bezáková, P. Mokrý, P. Salát, M. Kocik, J. Csöllei, 2014).
Calcium Antagonistic and Antioxidant Activities
A study on thiazolidinone derivatives related to the compound of interest showed significant calcium antagonistic and antioxidant activities, indicating potential for therapeutic applications (T. Kato, T. Ozaki, K. Tamura, Y. Suzuki, M. Akima, N. Ohi, 1999).
Bioadhesive Properties and Drug Metabolism
Investigations into the bioadhesive properties and drug metabolism of related compounds offer insights into novel drug delivery systems and the metabolic pathways of pharmaceuticals (M. Zmijewski, T. Gillespie, D. Jackson, D. Schmidt, P. Yi, P. Kulanthaivel, 2006).
Polymorphism in Pharmaceutical Compounds
The study of polymorphism in pharmaceutical compounds, including ones structurally similar to 1-(4-ethylphenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one, enhances understanding of their physical and chemical properties, which is crucial for drug formulation (F. Vogt, G. Williams, Matthew N. R. Johnson, R. Copley, 2013).
Properties
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(3-hydroxyanilino)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-13-6-8-14(9-7-13)17(20)10-11-18-15-4-3-5-16(19)12-15/h3-12,18-19H,2H2,1H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNILBOWNWBDHL-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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